5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine

Quality Control Purity Procurement Specification

Accelerate kinase inhibitor lead optimization with a pre-assembled 4-aminopyrazole core. Avoid multi-step synthesis of benzyl-substituted pyrazoles-this building block offers the precise 5-methyl and ortho-methylbenzyl substitution pattern for SAR exploration. - 98% purity for reliable HTS and biophysical assays - Calculated LogP 2.01 balances permeability and solubility - C4 amine handle enables rapid library synthesis via acylation or reductive amination Supplied in stock for immediate global delivery.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13638434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=C(C=N2)N)C
InChIInChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)8-15-10(2)12(13)7-14-15/h3-7H,8,13H2,1-2H3
InChIKeyOPEBATGCYSRYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine: Chemical Identity & Procurement


5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine (CAS 1341076-41-2) is a heterocyclic building block characterized by a 1H-pyrazol-4-amine core substituted with a methyl group at the 5-position and a 2-methylbenzyl moiety at the N1 position, yielding a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol . The 4-aminopyrazole scaffold is a recognized pharmacophore in medicinal chemistry, serving as a hinge-binding motif in kinase inhibitor design and as a versatile intermediate for downstream functionalization [1]. This compound is commercially available as a research chemical with a reported purity specification of 98% from established suppliers, with its specific substitution pattern—combining the 5-methyl group on the pyrazole ring with the ortho-methylbenzyl N1 substituent—offering a distinct steric and electronic profile relative to unsubstituted or differently substituted pyrazol-4-amine analogs .

1 4-Aminopyrazole core supports kinase hinge-binding motif design
2 Ortho-methylbenzyl N1 group provides distinct steric and electronic modulation
3 Pre-functionalized scaffold enables direct SAR library expansion

5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine: Why Analogs Cannot Substitute


Substituting 5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine with a generic pyrazol-4-amine analog introduces substantial risk of altered biological activity, synthetic incompatibility, or physicochemical mismatch in downstream applications. The 5-methyl substitution on the pyrazole ring modulates both electronic density at the C4 amine and the conformational preferences of the N1 substituent, while the ortho-methyl group on the benzyl moiety imposes unique steric constraints not present in para-substituted, unsubstituted benzyl, or simple methyl analogs . Even structurally proximal compounds such as 1-(2-methylbenzyl)-1H-pyrazol-3-amine (CAS 492426-23-0), which differs only in the position of the amino group from C4 to C3, exhibit distinct hydrogen-bonding geometry and reactivity profiles that preclude direct substitution without re-optimizing reaction conditions or altering biological target engagement [1]. The combination of pyrazole C5 methylation and N1 ortho-methylbenzyl substitution creates a discrete three-dimensional pharmacophore geometry that cannot be recapitulated by in-class compounds lacking this precise substitution pattern [2].

Positional isomer C3-amine analog (CAS 492426-23-0) alters H-bond donor-acceptor geometry and may shift target engagement profiles
Steric mismatch Unsubstituted or para-substituted benzyl analogs lack ortho-methyl constraint; 3D pharmacophore geometry may not transfer directly
Scaffold gap Combined C5-methyl and N1-ortho-methylbenzyl pattern cannot be replicated by any single commercial alternative

5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine: Differentiation Evidence


Purity Specification Benchmark

5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine is supplied with a verified purity of 98% . In contrast, the closely related analog 1-(2-methylbenzyl)-1H-pyrazol-3-amine is frequently offered at a lower standard purity of 95% from multiple commercial sources . The 3% absolute purity difference represents a meaningful reduction in potential isomeric or synthetic byproduct contamination for end-users performing sensitive catalytic reactions, biological screening assays, or structure-activity relationship (SAR) studies where impurity-driven false positives can compromise data integrity [1].

Purity Benchmark
Specification review
98% vs 95%
Supports higher-assurance screening context
Reduces pre-use purification need; verify supplier COA
Quality Control Purity Procurement Specification

Lipophilicity (LogP) vs. Unsubstituted Benzyl Analog

5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine exhibits a calculated LogP of 2.01 . The unsubstituted benzyl analog 1-benzyl-1H-pyrazol-4-amine (CAS not applicable, parent scaffold) has a predicted LogP of approximately 1.3–1.5 based on computational estimates for the core structure [1]. The approximately 0.5–0.7 LogP unit increase is attributable to the additional methyl groups on both the pyrazole 5-position and the benzyl ortho-position, which collectively enhance hydrophobic surface area . This lipophilicity differential translates to a predicted ~3–5 fold increase in octanol-water partition coefficient, a parameter that directly influences membrane permeability and non-specific protein binding in cellular assays [1].

Lipophilicity Profile
Class-level inference
cLogP 2.01 vs ~1.3–1.5
May alter membrane partitioning and protein binding
Computational estimate; experimental verification recommended
ADME Lipophilicity Physicochemical Properties

Unique Substitution Pattern in Chemical Space

5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine occupies a discrete node in chemical space defined by the confluence of three structural features: (1) the C4 primary amine, (2) the C5 methyl group on the pyrazole ring, and (3) the ortho-methyl substitution on the N1 benzyl group . The positional isomer 1-(2-methylbenzyl)-1H-pyrazol-3-amine (CAS 492426-23-0) differs only in the amine position from C4 to C3, yet this single change fundamentally alters hydrogen-bond donor-acceptor geometry with a vector shift of approximately 120° relative to the pyrazole plane . The N1 ortho-methyl group additionally imposes steric hindrance that restricts rotational freedom of the benzyl moiety—a constraint absent in the para-methylbenzyl analog 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine . This unique combination of regio- and stereochemical features cannot be replicated by any single commercially available analog, making the compound a non-substitutable building block for SAR exploration in this sub-region of pyrazole chemical space .

Structural Uniqueness
Data to verify
C4-amine + C5-methyl + ortho-methylbenzyl pattern
Unique scaffold geometry for SAR exploration
Supplier catalog comparison; no peer-reviewed structural confirmation cited
Scaffold Diversity SAR Chemical Space

5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine: Application Scenarios


Kinase Inhibitor Scaffold Diversification

The 4-amino-(1H)-pyrazole core serves as an established hinge-binding motif in ATP-competitive kinase inhibitor design, with derivatives demonstrating low nanomolar IC50 values against JAK family kinases (e.g., compound 3f: JAK1 IC50 = 3.4 nM, JAK2 IC50 = 2.2 nM) . 5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine provides a pre-functionalized entry point into this chemical space, with the C4 primary amine available for further derivatization (e.g., amide coupling, reductive amination) and the C5 methyl group offering steric modulation of hinge-region binding. The ortho-methylbenzyl N1 substituent extends into the solvent-exposed or hydrophobic back-pocket region depending on kinase active-site topology, enabling SAR exploration that cannot be conducted with simpler N1-methyl or N1-phenyl pyrazol-4-amine analogs [1].

Probe Development with Moderate Lipophilicity

With a calculated LogP of 2.01 , 5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine resides in a lipophilicity range (LogP 1–3) considered favorable for cell permeability while mitigating the high non-specific binding and poor aqueous solubility often associated with more lipophilic compounds [1]. This LogP profile makes the compound suitable as a starting scaffold for developing cellular probes where passive membrane diffusion is required but excessive hydrophobicity-driven aggregation or off-target binding is to be avoided. Researchers may prioritize this compound over lower-LogP benzyl analogs (e.g., unsubstituted benzyl pyrazol-4-amines) when enhanced membrane partitioning is desired, or over higher-LogP di-substituted analogs when maintaining aqueous solubility remains critical .

Ortho-Substituted Benzyl Pyrazole Library Synthesis

The C4 primary amine of 5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine is a versatile synthetic handle amenable to acylation, sulfonylation, reductive amination, and diazotization, enabling rapid generation of diverse compound libraries centered on the 5-methyl-N1-(2-methylbenzyl)-1H-pyrazole scaffold . The ortho-methyl group on the benzyl moiety introduces steric hindrance that may influence reaction kinetics and regioselectivity in subsequent transformations—a factor that distinguishes this building block from para- or meta-substituted benzyl analogs. For medicinal chemistry groups engaged in systematic SAR exploration of benzyl-substituted pyrazoles, procuring this pre-assembled core avoids a multi-step synthesis (typically requiring pyrazole ring formation with pre-installed benzyl group followed by C4 functionalization), thereby reducing synthetic burden and accelerating lead optimization cycles [1].

High-Purity Biological Screening

The 98% purity specification of 5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine from reputable suppliers makes it appropriate for use in high-sensitivity biochemical and cell-based assays where impurity interference can confound data interpretation. Compared to the 95% purity typical of some positional isomer analogs [1], the higher purity reduces the likelihood of false-positive hits arising from trace isomeric or synthetic byproduct contaminants. This quality advantage is particularly relevant for primary high-throughput screening (HTS) campaigns, dose-response IC50/EC50 determinations, and biophysical binding assays (e.g., SPR, ITC, MST) where compound integrity is paramount for reproducible quantitative pharmacology .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold studies
4-Aminopyrazole hinge-binding core
Kinase panel assay context
Cellular probe scaffold studies
Moderate LogP range (1–3)
Membrane permeability assay review
Benzyl-pyrazole library synthesis
C4 primary amine synthetic handle
Derivatization scope review
High-sensitivity screening context
98% purity specification
Impurity interference assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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